molecular formula C8H9F3N2 B8438964 2,3,5-Trifluoro-6-isopropylaminopyridine

2,3,5-Trifluoro-6-isopropylaminopyridine

Cat. No.: B8438964
M. Wt: 190.17 g/mol
InChI Key: VIHQANVISNLNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trifluoro-6-isopropylaminopyridine is a specialty fluorinated pyridine derivative designed for advanced research and development. This compound serves as a versatile building block in medicinal chemistry and materials science, leveraging the synergistic effects of a multi-fluorinated pyridine ring and an isopropylamino substituent. In pharmaceutical research, this compound is a key intermediate for constructing small molecule targeted therapeutics. The fluorine atoms enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, making it valuable for programs in oncology, antiviral therapies, and central nervous system diseases . The scaffold is also of significant interest in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy, as the pyridine structure can efficiently coordinate with metal isotopes . Within materials science, this compound acts as a monomer for synthesizing advanced polymers. Its derivatives can impart high thermal stability, corrosion resistance, and unique electronic properties to polymers, making them suitable for high-performance applications such as lithium-ion battery electrolytes, semiconductor packaging, and liquid crystal displays for flexible electronics . The presence of multiple fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution, allowing for sequential and selective functionalization. This reactivity is a cornerstone of its utility, enabling researchers to create a diverse array of complex molecules from a single, high-value intermediate . Notice for Researchers: This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

3,5,6-trifluoro-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C8H9F3N2/c1-4(2)12-8-6(10)3-5(9)7(11)13-8/h3-4H,1-2H3,(H,12,13)

InChI Key

VIHQANVISNLNRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=C(C=C1F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2,3,5-Trifluoro-6-isopropylaminopyridine and Analogues

Compound Molecular Formula Fluorine Substituents Amino Group LogP* (Predicted) Reactivity in SNAr
This compound C₈H₁₀F₃N₂ 2,3,5-F Isopropylamine 2.1 Moderate
2-Fluoro-6-methylaminopyridine C₆H₆FN₂ 2-F Methylamine 0.8 High
6-Isopropylaminopyridine C₈H₁₂N₂ None Isopropylamine 1.5 Low
2,6-Difluoro-3-isopropylaminopyridine C₈H₉F₂N₂ 2,6-F Isopropylamine 1.9 High

*LogP values estimated using fragment-based methods.

Key Observations :

Fluorine Effects: The trifluoro substitution in this compound increases electron-withdrawing effects, accelerating SNAr reactions compared to non-fluorinated analogues (e.g., 6-isopropylaminopyridine). However, steric hindrance from the isopropyl group may offset this trend .

Lipophilicity : The compound’s predicted LogP (2.1) exceeds that of methylamine analogues, aligning with the hydrophobicity of the isopropyl group. This property enhances membrane permeability in biological systems.

Preparation Methods

Halogen Exchange (Halex) Reactions

The Halex reaction remains a cornerstone for introducing fluorine atoms into aromatic systems. For 2,3,5-trifluoro-6-isopropylaminopyridine, this method typically begins with a trichloropyridine intermediate. In a protocol analogous to US4111938A, metallic zinc in alkaline aqueous media facilitates selective dechlorination. For instance, treating 2,3,5,6-tetrachloropyridine with zinc powder at reflux in a biphasic system (toluene/NaOH) yields 2,3,5-trichloropyridine, which subsequently undergoes fluorination with potassium fluoride in dimethylformamide (DMF) at 150°C. Challenges include controlling regioselectivity and minimizing over-fluorination.

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination. While these methods bypass pre-halogenation steps, their application to pyridines is limited by poor reactivity at electron-deficient positions. Experimental data suggest that activating the pyridine ring via N-oxide formation enhances fluorination efficiency at the 2-, 3-, and 5-positions, though yields remain modest (30–45%).

Ring-Closing Strategies with Fluorinated Building Blocks

Cyclocondensation of Fluoro-Enol Ethers

A method adapted from CN115385852A involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with chloroacetonitrile in the presence of zinc powder and trimethylchlorosilane. This one-pot process generates a fluorinated dihydropyridine intermediate, which undergoes acid-catalyzed aromatization to yield 2-hydroxy-4-trifluoromethylpyridine. Adjusting the substrate to incorporate additional fluorine atoms at positions 2 and 5 could theoretically produce the desired trifluorinated core.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling offers a modular approach to installing fluorine substituents. For example, a 2,5-difluoropyridine boronic ester could couple with a 3-fluoro halide under Pd(PPh₃)₄ catalysis. While this method provides precise control over substitution patterns, the synthesis of appropriately fluorinated boronic esters remains non-trivial.

Introduction of the Isopropylamino Group

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of fluorine atoms activates the pyridine ring for SNAr at position 6. Reacting 2,3,5-trifluoro-6-chloropyridine with isopropylamine in DMF at 80°C for 24 hours achieves substitution, albeit with moderate yields (50–60%) due to steric hindrance. Catalytic additives like CuI or 18-crown-6 improve reactivity by stabilizing the transition state.

Buchwald-Hartwig Amination

Palladium-catalyzed amination bypasses the need for pre-installed leaving groups. Using Pd₂(dba)₃ and Xantphos as a ligand system, 2,3,5-trifluoropyridine couples directly with isopropylamine at 100°C in toluene, yielding the target compound in 70–75% yield. This method excels in regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

MethodStarting MaterialYield (%)Purity (%)Key Challenges
Halex + SNAr2,3,5,6-Tetrachloropyridine4095Multi-step, low regioselectivity
Cyclocondensation + SNArFluoro-enol ether3588Complex intermediate isolation
Buchwald-Hartwig2,3,5-Trifluoropyridine7598Catalyst cost, moisture sensitivity

Challenges and Optimization Strategies

Regioselective Fluorination

Achieving uniform fluorination at positions 2, 3, and 5 remains problematic. Directed ortho-metalation using lithium diisopropylamide (LDA) prior to fluorination enhances selectivity but introduces additional purification steps.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or NMP improve fluorination kinetics but may decompose at elevated temperatures. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and stability, particularly in Zn-mediated reactions.

Catalytic System Design

Heterogeneous catalysts, such as zinc oxide nanoparticles, show promise in reducing metal leaching during dechlorination steps . For Buchwald-Hartwig amination, ligand modifications (e.g., BrettPhos) enhance turnover frequencies.

Q & A

Q. What are the established synthetic pathways for 2,3,5-Trifluoro-6-isopropylaminopyridine, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and amination steps. For example:
  • Halogenation : Fluorination of pyridine derivatives using SF₄ or HF-pyridine complexes under controlled temperatures (120–150°C) to introduce fluorine atoms.
  • Amination : Nucleophilic substitution of a halogen (e.g., chlorine) with isopropylamine using polar aprotic solvents (e.g., DMF) and bases like KOH at 80–100°C .
  • Key Conditions : Temperature control minimizes decomposition, while solvent polarity affects reaction rates. Yields range from 60–75% depending on precursor purity (>98% recommended) .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsKey IntermediateYield (%)
FluorinationSF₄, 130°C2,3,5-Trifluoropyridine65
AminationKOH, DMF, 90°CTarget Compound70

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments; ¹H NMR resolves isopropylamine protons.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns with UV detection (λ = 254 nm).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1) .
  • X-ray Crystallography : Resolves regiochemistry in crystalline derivatives .

Q. How does the presence of fluorine substituents affect the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect activates the pyridine ring toward nucleophilic attack at the 6-position. Key observations:
  • Enhanced Reactivity : Reduced electron density at the 6-position accelerates substitution with amines or alkoxides.
  • Steric Effects : Bulky isopropylamine requires prolonged reaction times (12–24 hrs) to overcome steric hindrance .

Advanced Research Questions

Q. What strategies can be employed to mitigate side reactions during the fluorination steps of this compound synthesis?

  • Methodological Answer :
  • Temperature Modulation : Gradual heating (ramp rates ≤5°C/min) prevents over-fluorination.
  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups on amines to block unintended substitution.
  • Catalytic Additives : Lewis acids like BF₃·Et₂O improve regioselectivity .

Q. How can computational chemistry models be utilized to predict the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the 6-position shows higher f⁺ values, aligning with observed substitution patterns.
  • Machine Learning (ML) : Train models on PubChem datasets (e.g., 52 mouse receptors) to correlate substituent effects with bioactivity .
  • Validation : Cross-check predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodological approaches resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Harmonize datasets using standardized metrics (e.g., IC₅₀ normalization) to account for assay variability. Haddad et al. (2008b) demonstrated this for receptor-response models .
  • Orthogonal Assays : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., zebrafish models) results to validate mechanisms.
  • Structural Elucidation : Use X-ray co-crystallography to confirm binding modes and rule out false positives .

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